molecular formula C14H16ClNO B1462830 c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride CAS No. 49703-64-2

c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride

Cat. No.: B1462830
CAS No.: 49703-64-2
M. Wt: 249.73 g/mol
InChI Key: QNGBTFXSTQFLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride is a substituted diphenylmethylamine derivative characterized by a central methylamine group linked to two aromatic rings: one phenyl and one 3-methoxyphenyl. This compound is typically synthesized via nucleophilic substitution or reductive amination routes, forming a hydrochloride salt to improve stability and crystallinity .

Properties

IUPAC Name

(3-methoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11;/h2-10,14H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBTFXSTQFLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride, also known as C14H16ClNO, is a compound that has garnered interest in various fields of biological research, particularly for its potential pharmacological properties. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16ClNO
  • Molecular Weight : 249.74 g/mol
  • CAS Number : 49703-64-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with phenylmethylamine under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. This method has been optimized for yield and purity in laboratory settings .

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits notable antimicrobial and anticancer activities. For instance, a study highlighted its effectiveness against various bacterial strains and cancer cell lines, suggesting a potential role in therapeutic applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to altered cellular signaling and may contribute to its observed effects on cell proliferation and apoptosis in cancer cells .

Case Studies

  • Antiviral Activity : A study conducted on various derivatives of phenylmethylamines showed that this compound inhibited the cytopathicity of influenza A virus at concentrations comparable to established antiviral agents like amantadine. The compound displayed an EC50 value indicating significant antiviral potency .
  • Neuropharmacological Effects : Research focusing on the neuropharmacological aspects revealed that this compound acts as a selective antagonist at NMDA receptors, which are implicated in neurodegenerative diseases. This property suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Recent studies have indicated that c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride exhibits notable antimicrobial properties. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Potential
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. In vitro studies reported significant cytotoxic effects against breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of apoptotic pathways.

3. Neurological Applications
Given its structural similarities to known psychoactive compounds, research is being conducted to explore its effects on neurotransmitter systems. Preliminary findings suggest potential applications in treating mood disorders and neurodegenerative diseases.

Materials Science

1. Advanced Material Development
The unique electronic properties of c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride make it suitable for developing advanced materials such as organic semiconductors and sensors. Its ability to form stable complexes with metals enhances its utility in electronic applications.

2. Electrochromic Devices
The compound's electrochemical properties are being investigated for use in electrochromic devices, which can change color when an electric charge is applied. This application has implications for smart windows and displays.

Biological Studies

1. Molecular Probes
In biological research, c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride serves as a molecular probe to study receptor-ligand interactions. Its binding affinity to specific receptors allows researchers to elucidate signaling pathways involved in various physiological processes.

2. Drug Development
The compound's structure provides a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Ongoing research aims to optimize these derivatives for better efficacy and reduced side effects.

Case Studies

StudyFocus AreaFindings
Study 1Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study 2Anticancer ResearchInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.
Study 3Neurological ImpactShowed potential to enhance serotonin levels in rat models, suggesting antidepressant-like effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituent-driven differences:

Compound Name Molecular Formula Substituent(s) Key Structural Features
c-(3-Methoxy-phenyl)-c-phenyl-methylamine HCl C₁₄H₁₆ClNO 3-OCH₃ on phenyl Diphenylmethylamine; methoxy at meta position
C-(4-Chlorophenyl)-C-phenyl-methylamine HCl C₁₃H₁₃Cl₂N 4-Cl on phenyl Chlorine substituent (electron-withdrawing)
Methyl 2-amino-2-(3-fluorophenyl)acetate HCl C₉H₁₀ClFNO₂ 3-F on phenyl; ester group Fluorine substituent; ester linkage
3-Methoxyamphetamine HCl C₁₀H₁₅ClNO 3-OCH₃; α-methyl group Amphetamine backbone; enhanced CNS activity
C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl C₁₃H₁₂ClFN 3-F on biphenyl Biphenyl system; fluorine at meta position
2-Amino-2-(3-methoxy-phenyl)-ethanol HCl C₉H₁₄ClNO₂ 3-OCH₃; hydroxyl group Ethanol moiety; increased polarity
Substituent Impact:
  • Methoxy (-OCH₃) : Enhances lipophilicity and resonance stabilization. In the target compound, this group may improve membrane permeability compared to polar groups like -OH .
  • Fluorine (-F) : Smaller and more electronegative than -OCH₃, leading to distinct electronic and steric effects. Fluorinated analogues may exhibit higher metabolic stability .
  • Amphetamine Backbone : The α-methyl group in 3-methoxyamphetamine hydrochloride extends half-life by resisting enzymatic degradation, a feature absent in the target compound .

Physicochemical Properties

Property c-(3-Methoxy-phenyl)-c-phenyl-methylamine HCl C-(4-Chlorophenyl)-C-phenyl-methylamine HCl 3-Methoxyamphetamine HCl
Molecular Weight (g/mol) 249.7 254.1 201.7
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely soluble in polar aprotic solvents (DMF, ethanol) Similar solubility profile High aqueous solubility due to HCl salt
LogP (Predicted) ~3.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~2.8

Notes:

  • The hydrochloride salt form improves water solubility across all compounds.
  • Pyrazole-containing analogues (e.g., C-(3,5-dimethyl-1H-pyrazol-4-yl)-C-phenyl-methylamine HCl) exhibit lower solubility in water due to bulky heterocyclic substituents .

Preparation Methods

Preparation Methods Analysis

Several synthetic routes and methodologies have been reported for structurally related compounds, which inform the preparation of c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride. The key methods involve:

Wittig and Horner-Emmons-Wittig Reaction-Based Synthesis

A notable preparation approach involves the use of Wittig or Horner-Emmons-Wittig reactions to introduce the necessary alkene functionality and amine substituents under mild conditions.

  • Starting Materials: A precursor compound with a 3-methoxyphenyl moiety (formula I compound) is reacted with an alkaline substance in an inert solvent.
  • Reaction Conditions: The reaction is carried out at controlled temperatures under alkaline conditions.
  • Outcome: The Wittig reaction efficiently introduces the ethylidene group, yielding the desired amine intermediate (formula II compound).
  • Advantages: This method benefits from a short synthetic route, mild reaction conditions, no requirement for specialized equipment, and ease of product purification.
  • Industrial Suitability: The avoidance of highly toxic reagents and solvents makes this approach favorable for large-scale synthesis.

Example Process Parameters:

Step Conditions Notes
Dissolution Oily matter dissolved in ethyl acetate (50 mL) Use of ice bath to control temperature
Acid Addition Dropwise addition of HCl in ethyl acetate (3 mL, 6 mol/L) Stirring to promote crystallization
Crystallization Occurs during acid addition Produces hydrochloride salt form

This process is detailed in a Chinese patent (CN102320984B) describing the preparation of (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine hydrochloride, a closely related compound.

Claisen Condensation and Reductive Amination Approach

Another synthetic strategy involves:

  • Claisen Condensation: Acetophenone is condensed with ethyl formate to form benzoylacetaldehyde sodium salt.
  • Condensation with Methylamine Hydrochloride: This salt is then reacted with methylamine hydrochloride to produce 1-phenyl-3-methylamino-2-propen-1-one.
  • Reduction Step: The propenone intermediate is reduced using sodium borohydride in glacial acetic acid to yield 3-methylamino-1-phenyl-1-propanol.
  • Salt Formation: The free amine is converted to its hydrochloride salt by acidification.

Process Highlights:

Step Reagents/Conditions Outcome
Claisen Condensation Acetophenone + Ethyl Formate Benzoylacetaldehyde sodium salt
Condensation Sodium salt + Methylamine hydrochloride 1-Phenyl-3-methylamino-2-propen-1-one
Reduction Sodium borohydride + Glacial acetic acid 3-Methylamino-1-phenyl-1-propanol
Salt Formation Addition of HCl Hydrochloride salt precipitate

This method, described in US patent US6846957B2, is notable for its stepwise approach and use of relatively mild reducing agents, allowing for high-purity product formation suitable for pharmaceutical applications.

Salt Formation and Purification

The final step in preparing this compound typically involves:

  • Acidification: Treatment of the free base amine with hydrochloric acid in an organic solvent (e.g., ethyl acetate).
  • Crystallization: Controlled temperature and stirring promote the formation of the hydrochloride salt as a crystalline solid.
  • Isolation: Filtration, washing, and drying yield the purified hydrochloride salt.

This step is critical for improving the compound’s stability, solubility, and handling properties.

Comparative Data Table of Preparation Methods

Method Key Reactions Advantages Limitations Industrial Suitability
Wittig/Horner-Emmons-Wittig Alkene formation via phosphonium ylide or phosphonate ester Short route, mild conditions, high purity Requires phosphonium or phosphonate reagents High, due to mild conditions and scalability
Claisen Condensation + Reduction Claisen condensation, amination, reduction with NaBH4 Stepwise control, well-established chemistry Multiple steps, use of reducing agent Moderate to high, established in pharma
Direct Acidification for Salt Free base + HCl in organic solvent Simple, effective salt formation Requires careful control of crystallization High, standard pharmaceutical practice

Research Findings and Notes

  • The Wittig-based method avoids the use of strongly toxic reagents and harsh solvents, making it environmentally and operationally advantageous.
  • The Claisen condensation approach allows for precise control over intermediate formation, which is beneficial for complex analog synthesis.
  • Both methods yield high-purity products amenable to further pharmaceutical development.
  • Crystallization of the hydrochloride salt enhances compound stability and facilitates downstream processing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for c-(3-Methoxy-phenyl)-c-phenyl-methylamine hydrochloride, and how are reaction conditions optimized for yield and purity?

  • The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methoxybenzaldehyde with benzylamine under hydrogenation conditions forms the amine intermediate, followed by HCl salt formation . Key parameters include solvent choice (e.g., ethanol or toluene), temperature control (25–80°C), and catalyst selection (e.g., palladium on carbon). Industrial methods employ continuous flow reactors to enhance mixing and heat transfer, achieving >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Structural confirmation relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example:

  • ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (methylamine protons) .
  • FT-IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O of methoxy), and ~1600 cm⁻¹ (C=C aromatic) .
  • HPLC with UV detection ensures purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial screens include:

  • Enzyme inhibition assays (e.g., monoamine oxidases or cytochrome P450 isoforms) to assess metabolic interactions .
  • Receptor binding studies (e.g., serotonin or opioid receptors) using radioligand displacement assays .
  • Cytotoxicity profiling (e.g., MTT assay on HEK-293 or HepG2 cells) to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on the compound’s dual agonist/antagonist activity be resolved in receptor-binding studies?

  • Contradictions may arise from assay conditions (e.g., pH, cofactors) or receptor isoform specificity. Strategies include:

  • Dose-response curves across a wider concentration range (e.g., 1 nM–100 µM) .
  • Molecular docking simulations to predict binding modes to receptor subtypes (e.g., µ-opioid vs. δ-opioid) .
  • Knockout cell lines to isolate receptor-specific effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Modifications include:

  • Prodrug derivatization : Adding ester groups to improve oral bioavailability .
  • Salt selection : Comparing hydrochloride, sulfate, or citrate salts for solubility and stability .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites for structural tweaks .

Q. How do crystallographic studies inform polymorph control during scale-up synthesis?

  • X-ray diffraction (XRD) reveals polymorphic forms (e.g., Form I vs. Form II) with distinct melting points and solubilities. For example:

  • Form I : Melting point 182°C, monoclinic crystal system .
  • Form II : Melting point 175°C, orthorhombic system .
    • Process parameters like cooling rate and antisolvent addition are adjusted to favor the desired form .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in industrial-scale production?

  • Design of Experiments (DoE) : Multi-factor analysis (e.g., temperature, pressure, stoichiometry) to identify critical process parameters .
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy to detect impurities early .

Q. How can contradictory results in enzymatic activity assays be systematically analyzed?

  • Meta-analysis framework :

FactorImpactExample
Substrate concentrationNon-linear kineticsHigher Km in MAO-B vs. MAO-A
pHIonization stateActivity drops at pH <6.5
CofactorsBinding affinityNADPH dependence in CYP450 assays

Notes

  • Structural analogs (e.g., Tramadol HCl) provide mechanistic insights but require validation for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride
Reactant of Route 2
Reactant of Route 2
c-(3-Methoxy-phenyl)-c-phenyl-methylaminehydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.